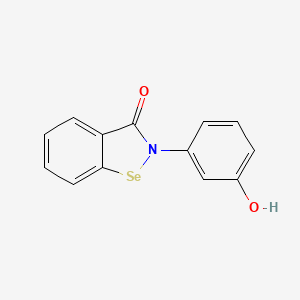

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound follows IUPAC naming conventions for benzisoselenazolones, with systematic identification as 2-(3-hydroxyphenyl)-1,2-benzoselenazol-3-one . This nomenclature specifies:

- A benzoselenazole core (fused benzene and selenazole rings)

- A ketone group at position 3 of the selenazole ring

- A 3-hydroxyphenyl substituent at the nitrogen atom (position 2)

The SMILES notation C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=CC=C3)O encodes this structure through atomic connectivity descriptors. The InChIKey UVLJTNCCWYTHDP-UHFFFAOYSA-N provides a unique molecular fingerprint suitable for database searches and computational modeling.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₉NO₂Se reveals:

- 13 carbon atoms

- 9 hydrogen atoms

- 1 nitrogen atom

- 2 oxygen atoms

- 1 selenium atom

Calculated molecular weight:

$$

\text{MW} = (13 \times 12.01) + (9 \times 1.01) + (14.01) + (2 \times 16.00) + 78.97 = 291.18 \, \text{g/mol}

$$

Comparative molecular weight analysis with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-(3-hydroxyphenyl) derivative | C₁₃H₉NO₂Se | 291.18 |

| Parent ebselen | C₁₃H₉NOSe | 274.18 |

| 4-methoxyphenyl analogue | C₁₄H₁₁NO₂Se | 304.21 |

The hydroxyl group contributes 17 g/mol compared to ebselen's unsubstituted phenyl ring, while methoxy substitution in the para position adds 30 g/mol.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

While specific chemical shifts for this derivative remain unpublished, analogous ebselen compounds exhibit characteristic signals:

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm. The phenolic -OH proton typically resonates near δ 9.5–10 ppm in DMSO-d₆.

- ¹³C NMR : The carbonyl carbon (C3) shows deshielding around δ 165–170 ppm. Selenium-adjacent carbons exhibit coupling-induced splitting patterns.

Infrared Spectroscopy (IR):

Key vibrational modes include:

- C=O stretch: 1680–1720 cm⁻¹

- Se-N stretch: 580–620 cm⁻¹

- O-H stretch (phenolic): 3200–3600 cm⁻¹ (broad)

UV-Vis Spectroscopy:

The conjugated π-system produces strong absorption bands:

X-ray Crystallographic Studies

Although no direct crystallographic data exists for this specific derivative, structural analogs reveal:

- Planar benzoselenazolone core with dihedral angles <10° between fused rings

- Selenium-nitrogen bond lengths of 1.85–1.89 Å

- Hydrogen bonding between phenolic -OH and ketone oxygen (2.7–3.1 Å)

The selenazole ring adopts a slightly distorted boat conformation in crystalline states, with substituent orientation influencing packing patterns. π-Stacking interactions between aromatic systems typically occur at 3.4–3.8 Å interplanar distances.

Comparative Analysis with Parent Ebselen Structure

The 3-hydroxyphenyl group introduces:

- Increased hydrophilicity through H-bonding capacity

- Altered electronic effects via electron-donating -OH group

- Potential for chelation interactions absent in ebselen

Crystallographic comparisons show the hydroxyl group induces:

Eigenschaften

CAS-Nummer |

81744-02-7 |

|---|---|

Molekularformel |

C13H9NO2Se |

Molekulargewicht |

290.19 g/mol |

IUPAC-Name |

2-(3-hydroxyphenyl)-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C13H9NO2Se/c15-10-5-3-4-9(8-10)14-13(16)11-6-1-2-7-12(11)17-14/h1-8,15H |

InChI-Schlüssel |

UVLJTNCCWYTHDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=CC=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Reaction of o-Chloroselenobenzoic Acid Chloride with 3-Hydroxyaniline

One classical and well-established method involves the preparation of the intermediate o-chloroselenobenzoic acid chloride, which is then reacted with 3-hydroxyaniline to yield the target compound.

- Step 1: Synthesis of o-chloroselenobenzoic acid chloride by reacting o-methylselenobenzoic acid with thionyl chloride.

- Step 2: Reaction of 5.1 g of o-chloroselenobenzoic acid chloride with 6.8 g of 3-hydroxyaniline under controlled conditions to form 2-(3-hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one.

- Workup: The reaction mixture is typically refluxed, followed by precipitation, filtration, and recrystallization from suitable solvents such as ethanol/toluene or ethanol/benzene to purify the product.

This method is described in detail in US Patent US4418069A and provides a reliable route to the compound with good yields and purity.

Copper-Mediated Cross-Coupling of Potassium Selenocyanate with N-Substituted ortho-Halobenzamides

A more modern synthetic approach involves the copper-mediated cross-coupling reaction between potassium selenocyanate and N-substituted ortho-halobenzamides.

- Reagents: Potassium selenocyanate and N-(3-hydroxyphenyl)-2-halobenzamide.

- Catalyst: Copper salts facilitate the formation of the selenium-containing heterocycle.

- Conditions: The reaction can be performed under thermal or photoinduced conditions, typically in anhydrous solvents such as acetonitrile or dichloromethane.

- Mechanism: The copper catalyst promotes the nucleophilic attack of the selenocyanate on the ortho-halobenzamide, leading to cyclization and formation of the benzisoselenazolone ring.

This method is advantageous for its versatility and has been reported in recent chemical supplier documentation and research articles.

General Procedure for Synthesis of 2-Aryl-Substituted 1,2-Benzisoselenazol-3(2H)-ones

A widely used general synthetic procedure for 2-aryl-substituted benzisoselenazolones, including the 2-(3-hydroxyphenyl) derivative, involves:

- Dissolving 2-(chloroseleno)benzoyl chloride in anhydrous acetonitrile or dichloromethane.

- Adding this solution dropwise to a stirred mixture of the corresponding aniline (3-hydroxyaniline) and dry triethylamine in the same solvent.

- Stirring the reaction mixture for 1 to 48 hours until completion is confirmed by thin-layer chromatography (TLC).

- Concentrating the mixture under reduced pressure and adding water to precipitate the product.

- Washing the crude product with water and dilute acid to remove impurities.

- Drying and recrystallizing the product from appropriate solvents.

This procedure is supported by detailed NMR and chromatographic analyses and is described in peer-reviewed medicinal chemistry literature.

Data Table: Summary of Preparation Methods

Research Findings and Analytical Data

- The reaction of o-chloroselenobenzoic acid chloride with 3-hydroxyaniline yields the compound with high specificity and purity, confirmed by melting point, NMR (1H, 13C, 77Se), and mass spectrometry.

- Copper-mediated cross-coupling methods provide a flexible synthetic route allowing for various substitutions on the phenyl ring, including hydroxyl groups, which influence biological activity.

- The general synthetic procedure involving 2-(chloroseleno)benzoyl chloride and anilines is widely adopted due to its reproducibility and scalability.

- Analytical characterization includes:

- Molecular Formula: C13H9NO2Se

- Molecular Weight: 290.19 g/mol

- IUPAC Name: 2-(3-hydroxyphenyl)-1,2-benzoselenazol-3-one

- NMR Spectra: Confirm the structure and purity

- Recrystallization: Ensures removal of impurities and consistent product quality.

Analyse Chemischer Reaktionen

Covalent Inhibition of Enzymes

This compound acts as a covalent inhibitor of bacterial enzymes through selenation of cysteine residues. Key findings include:

-

Mechanism : The selenium atom reacts with the thiolate group of conserved cysteine residues (e.g., αCys322 in Sporosarcina pasteurii urease), forming a stable S–Se adduct (Figure 1). This disrupts enzymatic activity by blocking substrate access .

-

Kinetics : Derivatives with dihalogenated phenyl rings exhibit picomolar inhibition constants (K<sub>i</sub> < 20 pM) due to enhanced π–π/π–cation interactions with active-site residues .

-

Biological Validation : In Proteus mirabilis, IC<sub>50</sub> values <25 nM (PBS buffer) and IC<sub>90</sub> <50 nM (urine model) confirm potency .

Figure 1 : Proposed mechanism of cysteine selenation .

textSubstrate: R-SH (Cysteine) + 1,2-Benzisoselenazol-3(2H)-one → R-S-Se-Adduct + Released ligand

Aqueous Stability and Decomposition

The compound undergoes hydrolysis in aqueous media, influenced by pH and temperature:

-

Pathway : Hydrolysis yields 2-hydroxy-N-phenylbenzamide and selenium-containing byproducts (Scheme 1) .

-

Conditions : Accelerated in alkaline environments (pH >8) or at elevated temperatures (>40°C).

Scheme 1 : Hydrolysis pathway .

text1,2-Benzisoselenazol-3(2H)-one + H2O → 2-Hydroxy-N-phenylbenzamide + H2SeO3 (under oxidative conditions)

Redox Activity of the Selenium Center

The selenium atom participates in reversible redox processes:

-

Oxidation : Forms selenoxide intermediates (R-Se=O) in the presence of H<sub>2</sub>O<sub>2</sub> or peroxynitrite.

-

Reduction : Sodium benzenetellurolate (NaTePh) reduces the compound to azo-bis-ebselen derivatives (e.g., 7a ) or diselenides (e.g., 8b ) depending on substituents .

text2-(3-Hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one + NaTePh → Azo-bis-ebselen (51% yield) or diselenide (16-87% yield)

Key Methodologies

The compound is synthesized via:

-

Chloroseleno Benzoyl Chloride Route :

-

Copper-Mediated Cross-Coupling :

-

Utilize potassium selenocyanate and N-substituted ortho-halobenzamides under thermal or photochemical conditions.

-

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound has the molecular formula . Its structure includes a benzisoselenazolone ring system with a hydroxyphenyl substituent . Key structural identifiers include:

- SMILES : C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=CC=C3)O

- InChI : InChI=1S/C13H9NO2Se/c15-10-5-3-4-9(8-10)14-13(16)11-6-1-2-7-12(11)17-14/h1-8,15H

- InChIKey : UVLJTNCCWYTHDP-UHFFFAOYSA-N

Pharmaceutical Applications

Inhibition of Bacterial Ureases:

1,2-Benzisoselenazol-3(2H)-one derivatives have been identified as potent inhibitors of bacterial ureases, enzymes that contribute to the pathogenesis of various infections .

- Ebselen, a related compound (2-phenyl-1,2-benzisoselenazol-3(2H)-one), inhibits Sporosarcina pasteurii urease (SPU) with a value of 2.11 nM .

- Analogs of Ebselen, modified at the N-aromatic residue, have shown even greater inhibitory effects. Dihalogenated phenyl rings in these analogs result in exceptional activity, with values in the low picomolar range (less than 20 pM) .

- The increased affinity is attributed to enhanced π–π and π–cation interactions between the dihalogenated phenyl ring and specific amino acid residues (αHis323 and αArg339) during the initial binding step .

- These compounds have demonstrated cell membrane-penetrating capability and antiureolytic activity in E. coli and H. pylori models in vitro .

Antimicrobial Activity:

Benzisoselenazol-3(2H)-ones have demonstrated antimicrobial activity . Certain derivatives inhibit fungal growth at concentrations ranging from 16 to 64 µg/mL, comparable to nourseothricin .

Cosmetic Applications

Experimental design techniques have been used to optimize topical formulations containing 1,2-benzisoselenazol-3(2H)-one derivatives . These formulations are designed to be stable, safe, and effective cosmetic products .

- The inclusion of soy lecithin in these formulations has significant effects on consistency, stickiness, oiliness, and immediate moisturizing effects .

- Phytantriol, another component, increases the consistency index and oiliness sensation .

Predicted Collision Cross Sections

Predicted collision cross sections (CCS) for 1,2-benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- adducts have been calculated :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 291.98714 | 156.9 |

| $$M+Na]+ | 313.96908 | 172.9 |

| $$M+NH4]+ | 309.01368 | 165.7 |

| $$M+K]+ | 329.94302 | 166.3 |

| $$M-H]- | 289.97258 | 160.9 |

| $$M+Na-2H]- | 311.95453 | 165.5 |

| $$M]+ | 290.97931 | 160.4 |

| $$M]- | 290.98041 | 160.4 |

These predicted CCS values can be valuable in analytical studies involving mass spectrometry .

Safety and Toxicity

Wirkmechanismus

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Modifications

The biological activity of 1,2-benzisoselenazol-3(2H)-one derivatives is highly dependent on substituents on the phenyl ring. Key analogs include:

Key Findings and Mechanistic Insights

- Antioxidant Activity: Ebselen’s GPx-mimetic activity involves reversible selenol/diselenide formation, a mechanism likely shared by the 3-hydroxyphenyl derivative .

- Enzyme Inhibition : Ebselen is a potent urease inhibitor (Ki = 2.11 nM), while the 4-chlorophenyl analog shows antifungal effects. The 3-hydroxyphenyl group’s electron-donating properties might alter binding affinities for enzymatic targets .

- Anticancer Activity : N-allyl-BS and N-(3-mb)-BS induce apoptosis in prostate cancer cells via ROS generation and Akt pathway inactivation. The 3-hydroxyphenyl derivative may exhibit similar cytotoxicity with modified pharmacokinetics .

- Toxicity and Selectivity: Ebselen derivatives generally show low toxicity in normal cells (e.g., PNT1A prostate cells), a trend expected to extend to the 3-hydroxyphenyl analog .

Biologische Aktivität

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-, often referred to in the context of its parent compound Ebselen, is a seleno-organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula: C13H9NO2Se

- Molar Mass: 290.18 g/mol

- Boiling Point: Approximately 487.4 °C

- pKa: 9.48

1,2-Benzisoselenazol-3(2H)-one exhibits various mechanisms of action that contribute to its biological activity:

- Antioxidant Activity: It demonstrates glutathione peroxidase-like activity, which helps in reducing oxidative stress by scavenging free radicals .

- Inhibition of Enzymes: It has been shown to inhibit bacterial ureases, with a notable Ki value of 2.11 nM against Sporosarcina pasteurii urease . The mechanism involves the formation of a covalent bond between the selenium atom and a conserved cysteine residue in the enzyme's active site .

Antimicrobial Activity

Research indicates that 1,2-benzisoselenazol-3(2H)-ones exhibit significant antimicrobial properties:

- Fungal Inhibition: Compounds in this class have shown antifungal activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL . For instance, certain derivatives were comparable to nourseothricin in their efficacy against fungal growth.

- Bacterial Activity: Studies have confirmed that these compounds possess cell membrane-penetrating capabilities and can inhibit E. coli and H. pylori growth in vitro .

Anti-inflammatory Effects

Ebselen and its derivatives have been recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-benzisoselenazol-3(2H)-one derivatives, and how can they be adapted for synthesizing the 2-(3-hydroxyphenyl) variant?

- Methodological Answer : Synthesis of benzisoselenazolones typically involves cyclization of selenol-containing precursors. For example, 1,2-benzisothiazol-3(2H)-ones are synthesized via reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Adapting this to selenium chemistry, 2-(3-hydroxyphenyl)-1,2-benzisoselenazol-3(2H)-one could be synthesized by substituting selenol analogs (e.g., 2-selenobenzoic acid) and coupling with 3-hydroxyphenylamine. Reagents like triethylamine and p-toluenesulfonyl chloride may facilitate cyclization, as seen in analogous benzisothiazolone syntheses .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the aromatic protons, hydroxyl group (δ ~5–6 ppm for exchangeable protons), and selenium-carbon coupling (e.g., ) .

- X-ray crystallography : Resolve bond lengths (e.g., Se–N, Se–C) and dihedral angles to confirm the planar benzisoselenazolone core and substituent orientation. Intramolecular hydrogen bonds (e.g., C–H···O) may stabilize the structure .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices (IC/MIC ratios) .

- Solubility optimization : Adjust solvent systems (e.g., DMSO:PBS mixtures) to account for the 3-hydroxyphenyl group’s polarity .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of this compound’s synthesis?

- Methodological Answer :

- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for selenazole ring formation .

- Machine learning : Train models on existing benzisothiazolone reaction data to predict optimal conditions (e.g., solvent ratios, temperature) for selenium analogs .

- Virtual screening : Use molecular docking (e.g., AutoDock Vina) to pre-screen bioactivity against target proteins (e.g., HIV-1 reverse transcriptase) before lab validation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., consistent anti-HIV activity) while controlling for variables like assay protocols or cell lines .

- Dose-response refinement : Test broader concentration ranges and replicate experiments with standardized positive controls (e.g., zidovudine for anti-HIV assays) .

- Structural analogs : Synthesize derivatives (e.g., replacing the hydroxyl group with methoxy) to isolate substituent effects on activity .

Q. How can factorial design optimize reaction conditions for high-yield synthesis?

- Methodological Answer :

- Orthogonal arrays : Use Taguchi or Box-Behnken designs to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify interactions affecting yield .

- Response surface methodology (RSM) : Model non-linear relationships between factors (e.g., reaction time vs. byproduct formation) to maximize efficiency .

- Case study : For a related benzisothiazolone, DCE:TFE (1:1) solvent at 40°C improved yields by 43% ; similar optimization could apply to selenium systems.

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Crystallographic SAR : Correlate substituent dihedral angles (e.g., 3-hydroxyphenyl tilt) with bioactivity using X-ray structures of analogs .

- QSAR modeling : Develop regression models linking electronic parameters (Hammett σ) or lipophilicity (logP) to MIC values .

- Proteomics : Identify protein targets via pull-down assays or thermal shift profiling to mechanistically explain activity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.